tert-Butyl (3-aminopyridin-4-yl)carbamate

Description

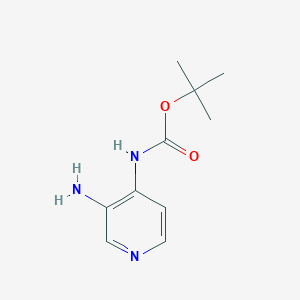

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-aminopyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h4-6H,11H2,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVAXTPFOVJAXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455053 | |

| Record name | tert-Butyl (3-aminopyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183311-28-6 | |

| Record name | tert-Butyl (3-aminopyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-(Boc-amino)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl (3-aminopyridin-4-yl)carbamate physical properties

An In-Depth Technical Guide to the Physical Properties of tert-Butyl (3-aminopyridin-4-yl)carbamate

This technical guide provides a comprehensive overview of the essential physical and chemical properties of tert-Butyl (3-aminopyridin-4-yl)carbamate. Designed for researchers, chemists, and professionals in drug development, this document synthesizes key data with practical insights into experimental determination, handling, and storage of this important chemical intermediate.

Introduction and Chemical Identity

tert-Butyl (3-aminopyridin-4-yl)carbamate, also known as 3-Amino-4-pyridylcarbamic acid t-butyl ester, is a bifunctional molecule incorporating a pyridine ring, a primary amine, and a tert-butoxycarbonyl (Boc) protected secondary amine.[1] The Boc group serves as a crucial protecting group in organic synthesis, allowing for selective reactions at the primary amine site.[2] Its stability under various conditions, coupled with its straightforward deprotection, makes this compound a valuable building block in the synthesis of complex pharmaceutical agents and other fine chemicals.

The carbamate functional group's stability is derived from resonance between the amide and carboxyl components.[2] This electronic arrangement makes the carbamate C-N bond generally stable against proteases and hydrolysis under neutral or basic conditions, a key feature leveraged in its application as a protecting group.[2]

| Property | Value | Source |

| CAS Number | 183311-28-6 | [1] |

| Molecular Formula | C₁₀H₁₅N₃O₂ | [1] |

| Molecular Weight | 209.25 g/mol | [1] |

| SMILES | NC1=C(NC(OC(C)(C)C)=O)C=CN=C1 | [1] |

| Synonyms | 3-Amino-4-pyridylcarbamic acid t-butyl ester | [1] |

Physicochemical Properties

A summary of the core physical and computed chemical properties is presented below. This data is critical for planning reactions, purification, and formulation.

| Property | Value | Remarks | Source |

| Physical State | Solid | Assumed based on related carbamates. | [3] |

| Appearance | Off-white to white solid | Typical appearance for similar compounds. | [3] |

| Melting Point | No data available | Experimental determination is recommended. | |

| Boiling Point | No data available | Likely to decompose upon heating at atmospheric pressure. | |

| Topological Polar Surface Area (TPSA) | 77.24 Ų | Computed value, indicates potential for hydrogen bonding. | [1] |

| LogP (Partition Coefficient) | 2.0108 | Computed value, suggests moderate lipophilicity. | [1] |

| Hydrogen Bond Acceptors | 4 | Computed value. | [1] |

| Hydrogen Bond Donors | 2 | Computed value. | [1] |

Stability, Storage, and Handling

Chemical Stability

The product is expected to be chemically stable under standard ambient conditions (room temperature). The tert-butoxycarbonyl (Boc) protecting group is stable to a wide range of nucleophiles and bases but is labile under acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane), which is the basis for its utility in synthesis. Carbamates are generally stable against metabolic ring opening, especially when part of a larger structure.[2]

Recommended Storage

For long-term integrity, the compound should be stored at 4°C, protected from light.[1] It is advisable to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from atmospheric moisture and oxygen. Containers should be kept tightly closed in a dry and well-ventilated place.

Safe Handling Practices

As a matter of good laboratory practice, and drawing from data on related compounds, the following handling procedures are recommended:

-

Engineering Controls: Work within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[4][5]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.

-

Static Discharge: For handling larger quantities, take precautionary measures against static discharge, as fine organic dusts have the potential to form explosive mixtures with air.

Experimental Protocols for Physical Property Determination

To ensure data integrity, the following standardized protocols for determining key physical properties are provided.

Protocol 1: Melting Point Determination (Thiele Tube Method)

The melting point is a critical indicator of purity. The Thiele tube method provides an efficient and reliable means of determination.

Methodology:

-

Sample Preparation: Finely powder a small amount of dry tert-Butyl (3-aminopyridin-4-yl)carbamate. Pack the powder into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Secure the capillary tube to a calibrated thermometer. Place the assembly into a Thiele tube filled with a high-boiling, inert liquid (e.g., mineral oil or silicone oil).

-

Heating: Gently heat the side arm of the Thiele tube with a microburner or hot plate. The design of the tube ensures uniform heat distribution via convection.

-

Observation: Record the temperature at which the substance first begins to melt (the first appearance of liquid).

-

Final Reading: Continue heating slowly (1-2 °C per minute) and record the temperature at which the last solid particle melts. The melting point is reported as this range.

Caption: Workflow for Solubility Profile Determination.

References

- Sigma-Aldrich. (2025-05-20).

- ChemicalBook.

- Fisher Scientific. (2010-10-28).

- Apollo Scientific. tert-Butyl N-(4-aminobutyl)

- ChemicalBook. (2025-09-20). tert-Butyl N-(4-aminobutyl)

- Fisher Scientific. (2009-04-22).

- Supporting Inform

- ChemicalBook. (2025-09-17). tert-Butyl N-(4-aminobutyl)

- BLDpharm. 183311-28-6|tert-Butyl (3-aminopyridin-4-yl)

- BLDpharm. 1057650-83-5|tert-Butyl ((3-aminopyridin-4-yl)methyl)

- PubChem. tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)

- ChemScene. 183311-28-6 | tert-Butyl (3-aminopyridin-4-yl)

- BroadPharm. tert-Butyl (3-aminopropyl)

- Alchem Pharmtech. CAS 1060809-61-1 | tert-butyl (4-aminopyridin-3-yl)

- S. G. Tuccinardi, et al. (2017). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.

- Moltus Research Laboratories Pvt. Ltd. Tert-Butyl 4-(6-aminopyridin-3-yl)

- ChemicalBook. 4-TERT-BUTYLPYRIDINE(3978-81-2) 1H NMR spectrum.

- BLDpharm. 1903833-97-5|tert-Butyl (trans-4-aminopiperidin-3-yl)

- ChemicalBook. (2025-08-28). tert-butyl 4-(6-aminopyridin-3-yl)

- Enamine. tert-Butyl N-(2-oxobut-3-yn-1-yl)

- ChemicalBook. (2025-10-14). (S)-tert-butyl 3-(4-aMinophenyl)

- Pharmaffiliates. tert-Butyl ((2S,3S)-4-((4-amino-N-isobutylphenyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)

- BLDpharm. 1932043-46-3|tert-Butyl ((3S,4R)-4-aminotetrahydrofuran-3-yl)

- BLDpharm. 108612-54-0|tert-Butyl methyl(piperidin-4-yl)

Sources

- 1. chemscene.com [chemscene.com]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. tert-Butyl N-(4-aminobutyl)carbamate - Safety Data Sheet [chemicalbook.com]

A Technical Guide to tert-Butyl (3-aminopyridin-4-yl)carbamate: A Cornerstone Building Block for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth exploration of tert-Butyl (3-aminopyridin-4-yl)carbamate, a pivotal heterocyclic building block in modern medicinal chemistry. We will dissect its chemical architecture, delineate a robust synthetic pathway, provide a thorough analytical characterization, and illuminate its strategic application in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this versatile intermediate.

Introduction: The Strategic Importance of a Differentially Protected Diaminopyridine

At the heart of many contemporary therapeutic agents lies a precisely functionalized heterocyclic core. Tert-Butyl (3-aminopyridin-4-yl)carbamate (CAS No. 208080-03-3) represents a quintessential example of a "smart" building block, designed for efficiency and control in multi-step synthetic campaigns.

Its structure features a pyridine ring substituted with two adjacent amino groups. The strategic value of this molecule is derived from the differential protection of these two amines. The amine at the 3-position is a free, nucleophilic primary amine, poised for a variety of chemical transformations. In contrast, the amine at the 4-position is masked as a tert-butoxycarbonyl (Boc) carbamate. The Boc group is a widely used protecting group in organic synthesis due to its stability under a broad range of conditions and its facile, clean removal under acidic conditions.[1] This elegant design allows for selective, sequential reactions at the two amine positions, providing chemists with precise control over the construction of complex molecular architectures.

Table 1: Key Properties of tert-Butyl (3-aminopyridin-4-yl)carbamate

| Property | Value |

| CAS Number | 208080-03-3 |

| Molecular Formula | C₁₀H₁₅N₃O₂ |

| Molecular Weight | 209.25 g/mol [2] |

| Appearance | Typically an off-white to pale yellow solid |

| SMILES | CC(C)(C)OC(=O)NC1=C(N)C=NC=C1 |

| Topological Polar Surface Area (TPSA) | 77.24 Ų[2] |

Synthesis and Mechanistic Insights

The most direct and common synthesis of tert-Butyl (3-aminopyridin-4-yl)carbamate involves the selective mono-N-Boc protection of the commercially available precursor, 3,4-diaminopyridine.

The Causality of Selective Protection

The selective acylation of one amino group in the presence of another on the same aromatic ring is a nuanced challenge. In the case of 3,4-diaminopyridine, the 4-amino group is generally more nucleophilic and sterically accessible than the 3-amino group. This difference in reactivity allows for the preferential reaction of the 4-amino group with di-tert-butyl dicarbonate (Boc₂O). By carefully controlling the stoichiometry and reaction conditions (e.g., temperature, solvent, and reaction time), a high yield of the desired mono-protected product can be achieved.

The mechanism involves the nucleophilic attack of the more basic 4-amino group on one of the carbonyl carbons of Boc₂O. This is often facilitated by a non-nucleophilic base or can proceed directly. The resulting tetrahedral intermediate collapses, eliminating tert-butoxide and a molecule of carbon dioxide, to yield the stable carbamate.

Experimental Protocol: Synthesis of tert-Butyl (3-aminopyridin-4-yl)carbamate

This protocol is a representative procedure synthesized from established methods for mono-Boc protection of diamines.[3][4]

Materials:

-

3,4-Diaminopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-diaminopyridine (1.0 equivalent) in anhydrous THF.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirring solution, add a solution of di-tert-butyl dicarbonate (1.0 - 1.1 equivalents) in THF dropwise over 30 minutes. The slow addition is critical to minimize the formation of the di-protected byproduct.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield tert-Butyl (3-aminopyridin-4-yl)carbamate as a pure solid.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for tert-Butyl (3-aminopyridin-4-yl)carbamate.

Analytical Characterization: A Self-Validating System

Confirmation of the structure and purity of the synthesized tert-Butyl (3-aminopyridin-4-yl)carbamate is achieved through a combination of standard spectroscopic techniques. The expected data provides a benchmark for validating experimental results.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | ~1.5 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.[5] ~4.5-5.5 ppm (br s, 2H): The two protons of the free 3-amino group. ~6.5-8.0 ppm: Aromatic protons of the pyridine ring, showing characteristic coupling patterns. ~8.0-9.0 ppm (br s, 1H): The N-H proton of the carbamate.[5] |

| ¹³C NMR | ~28 ppm: The three equivalent methyl carbons of the tert-butyl group.[6] ~80 ppm: The quaternary carbon of the tert-butyl group.[6] ~110-150 ppm: Carbons of the pyridine ring. ~153 ppm: The carbonyl carbon of the carbamate group.[5] |

| Mass Spec (ESI+) | Expected [M+H]⁺ = 210.12: The protonated molecular ion peak. |

| FT-IR (cm⁻¹) | ~3400-3200: N-H stretching vibrations from the primary amine and the carbamate N-H.[7] ~3000-2850: C-H stretching of the tert-butyl group. ~1700: Strong C=O stretching of the carbamate carbonyl group.[7] ~1600-1450: N-H bending and C=C/C=N stretching of the aromatic ring. |

Applications in Medicinal Chemistry: Enabling Sequential Derivatization

The true utility of tert-Butyl (3-aminopyridin-4-yl)carbamate is realized in its application as a versatile intermediate. The orthogonal nature of its two amino groups is the key to its power, enabling chemists to perform sequential, regioselective modifications.

Logical Workflow:

-

Reaction at the 3-Amino Group: The free primary amine at the C3 position can readily participate in a wide range of reactions, including amide bond formation, reductive amination, urea formation, or nucleophilic aromatic substitution.

-

Deprotection: The Boc group at the C4 position remains intact during these transformations. Once the desired modification at C3 is complete, the Boc group can be cleanly removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.[1]

-

Reaction at the 4-Amino Group: The newly revealed primary amine at the C4 position is now available for a second, different chemical modification.

This stepwise approach is fundamental in the construction of complex drug molecules, where precise control over the placement of different functional groups is paramount. For instance, aminopyridine scaffolds are common in the development of kinase inhibitors , where the different substituents on the ring system are tailored to interact with specific residues in the ATP-binding pocket of the target kinase. While direct synthesis examples for this specific isomer are proprietary, the analogous intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is a known intermediate in the synthesis of Palbociclib, a CDK4/6 inhibitor used in cancer therapy.[8][9] This highlights the industrial relevance of this class of compounds.

Visualization of Application Logic

Caption: Logical workflow for sequential functionalization.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling tert-Butyl (3-aminopyridin-4-yl)carbamate.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[2]

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move the person into fresh air.

-

Ingestion: Rinse mouth with water. In all cases, seek medical attention.

-

Conclusion

Tert-Butyl (3-aminopyridin-4-yl)carbamate is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its differentially protected amino groups provide a pre-programmed roadmap for the efficient and controlled synthesis of complex, highly functionalized pyridine derivatives. For researchers in drug discovery, this building block offers a reliable and logical solution to the synthetic challenges encountered in the development of next-generation therapeutics, particularly in the competitive landscape of kinase inhibitor design. Its robust synthesis and predictable reactivity make it an invaluable tool in the modern medicinal chemist's arsenal.

References

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). Retrieved from [Link]

-

Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

-

SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. chemscene.com [chemscene.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

A Technical Guide to tert-Butyl (3-aminopyridin-4-yl)carbamate (CAS: 183311-28-6): Synthesis, Properties, and Applications in Drug Discovery

Introduction: A Strategically Protected Diamine for Complex Synthesis

In the landscape of medicinal chemistry and drug development, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. tert-Butyl (3-aminopyridin-4-yl)carbamate, identified by CAS number 183311-28-6, represents a quintessential example of such a scaffold. It is a derivative of 3,4-diaminopyridine where the amino group at the 4-position is selectively protected by a tert-butyloxycarbonyl (Boc) group.[1] This orthogonal protection strategy leaves the 3-amino group available for a wide range of chemical transformations, while the 4-amino group can be unmasked under specific acidic conditions.[2][3]

This differential reactivity makes it an invaluable intermediate for the synthesis of fused heterocyclic systems, particularly imidazo[4,5-c]pyridines, which are core structures in many biologically active compounds.[4] This guide provides an in-depth analysis of its synthesis, physicochemical properties, reactivity, and core applications, offering researchers and drug development professionals a practical framework for its effective utilization.

Physicochemical and Computational Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of tert-Butyl (3-aminopyridin-4-yl)carbamate are summarized below.

| Property | Value | Source |

| CAS Number | 183311-28-6 | [1] |

| Molecular Formula | C₁₀H₁₅N₃O₂ | [1] |

| Molecular Weight | 209.25 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

| Synonym | 3-Amino-4-pyridylcarbamic acid t-butyl ester | [1] |

| Topological Polar Surface Area (TPSA) | 77.24 Ų | [1] |

| logP (calculated) | 2.0108 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 1 | [1] |

| Storage Conditions | 4°C, protect from light | [1] |

Synthesis and Mechanistic Rationale

The synthesis of tert-Butyl (3-aminopyridin-4-yl)carbamate is a multi-step process that hinges on the selective manipulation of amino groups on the pyridine core. The process begins with a suitable precursor, 3,4-diaminopyridine, which itself can be synthesized from commercially available materials.

Synthesis of the 3,4-Diaminopyridine Precursor

A common and efficient route to 3,4-diaminopyridine involves the catalytic hydrogenation of 3-nitro-4-aminopyridine.[4] The nitro group is highly susceptible to reduction under these conditions, while the existing amino group remains intact.

Caption: Workflow for the synthesis of 3,4-diaminopyridine.

Experimental Protocol: Synthesis of 3,4-Diaminopyridine [4]

-

Setup: To a solution of 3-nitropyridin-4-amine (50 g, 395 mmol) in a mixture of methanol (500 mL) and tetrahydrofuran (THF) (500 mL), add 10% Palladium on carbon (Pd/C) catalyst (5 g).

-

Reaction: The mixture is hydrogenated under a hydrogen atmosphere (1 atm) at 10°C for 24 hours. The progress of the reaction can be monitored by observing the uptake of hydrogen.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

Isolation: The filtrate is concentrated under reduced pressure to yield 3,4-diaminopyridine as the final product (typical yield: ~97%).[4]

Selective N-Boc Protection

The critical step is the selective protection of the 4-amino group of 3,4-diaminopyridine. The two amino groups exhibit different nucleophilicity due to the electronic influence of the pyridine ring nitrogen. This difference, although subtle, can be exploited to achieve mono-protection. The reaction employs di-tert-butyl dicarbonate (Boc₂O) as the protecting group source.[2]

Caption: Selective mono-N-Boc protection of 3,4-diaminopyridine.

Experimental Protocol: Synthesis of tert-Butyl (3-aminopyridin-4-yl)carbamate This protocol is a representative procedure based on standard Boc protection methodologies.[2][3][5]

-

Setup: Dissolve 3,4-diaminopyridine (1 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a non-nucleophilic base like triethylamine (TEA) (1.1 eq) to the solution and stir. The base serves to neutralize the acidic byproduct generated during the reaction.

-

Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) in the same solvent to the reaction mixture at 0°C. Allowing the reaction to proceed at a low temperature can enhance selectivity.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired 4-N-Boc protected isomer.

Reactivity and Strategic Applications in Synthesis

The synthetic utility of tert-Butyl (3-aminopyridin-4-yl)carbamate stems directly from its orthogonal protection scheme. The free 3-amino group can be functionalized under conditions that leave the Boc group intact, and vice-versa.

Caption: Differential reactivity and strategic pathways.

Reactions at the 3-Amino Position

The nucleophilic 3-amino group is readily available for various transformations, including:

-

Amide Bond Formation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Cyclization: Condensation with 1,2-dicarbonyl compounds or their equivalents to form fused heterocyclic rings, such as imidazo[4,5-c]pyridines.[4]

Deprotection and Subsequent Reactions

The Boc group is robust under basic and mildly acidic conditions but can be efficiently cleaved using strong acids.[3]

Experimental Protocol: Boc Deprotection [3]

-

Setup: Dissolve the Boc-protected compound (1 eq) in a suitable solvent, such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) (often used neat or as a 25-50% solution in DCM) or a 4M solution of hydrogen chloride (HCl) in dioxane.

-

Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material has been completely consumed.

-

Isolation: Remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a base and extracted to yield the free diamine.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed when handling tert-Butyl (3-aminopyridin-4-yl)carbamate. The toxicological properties have not been fully investigated, and it should be handled with care.[6]

| Safety Aspect | Recommendation | Source |

| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. | [7][8] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | [7][8][9] |

| Fire Safety | Keep away from heat, sparks, and open flames. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction. | [9] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place at the recommended temperature (4°C). Protect from light. | [1][8] |

| Incompatibilities | Strong oxidizing agents. | [6] |

Conclusion

tert-Butyl (3-aminopyridin-4-yl)carbamate is a strategically designed and highly valuable building block for organic synthesis. Its defining feature—a diaminopyridine core with one amine selectively protected—provides chemists with the flexibility to perform sequential modifications with high regiocontrol. This capability is particularly crucial in the field of drug discovery, where it facilitates the synthesis of complex heterocyclic libraries and targeted lead compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the research and development of novel therapeutics.

References

- CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.

- CN114315706A - Synthetic method of 3, 4-diaminopyridine. Google Patents.

-

Boc-Protected Amino Groups . Organic Chemistry Portal. Available at: [Link]

- WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Google Patents.

-

Supporting Information - Characterization Data of Products . Indian Academy of Sciences. Available at: [Link]

-

Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds . National Institutes of Health (NIH). Available at: [Link]

-

Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods . National Institutes of Health (NIH). Available at: [Link]

-

Amine Protection / Deprotection . Fisher Scientific. Available at: [Link]

-

3,4-Diaminopyridine-2,5-dicarbonitrile . MDPI. Available at: [Link]

-

Structure of 3,4 diaminopyridine . ResearchGate. Available at: [Link]

- CN102936220B - BOC protection method for aminopyridine. Google Patents.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 5. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to tert-Butyl (3-aminopyridin-4-yl)carbamate: A Key Intermediate in Modern Drug Discovery

This technical guide provides a comprehensive overview of tert-butyl (3-aminopyridin-4-yl)carbamate, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical properties, a detailed synthetic protocol, analytical characterization, and its strategic applications in the synthesis of complex pharmaceutical agents.

Core Molecular Attributes and Physicochemical Properties

tert-Butyl (3-aminopyridin-4-yl)carbamate is a strategically designed bifunctional molecule. The presence of a free primary amine at the 3-position and a Boc-protected amine at the 4-position of the pyridine ring allows for selective and sequential chemical modifications. This differential reactivity is paramount in multi-step syntheses of complex drug candidates.

The fundamental properties of this compound are summarized below:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N₃O₂ | |

| Molecular Weight | 209.25 g/mol | |

| CAS Number | 183311-28-6 | |

| Appearance | White to off-white powder | Generic Material Property |

| Melting Point | 123-127 °C | Generic Material Property |

| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents | Generic Material Property |

Strategic Synthesis: Selective N-Boc Protection

The synthesis of tert-butyl (3-aminopyridin-4-yl)carbamate hinges on the selective protection of one of the two amino groups of the starting material, 3,4-diaminopyridine. The rationale behind this synthetic approach is to leverage the subtle differences in the nucleophilicity of the two amino groups, although in many cases, statistical distribution and careful control of reaction conditions are key to achieving mono-protection.

The most common and efficient method for this transformation is the reaction of 3,4-diaminopyridine with di-tert-butyl dicarbonate (Boc₂O). The Boc protecting group is ideal for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: A Representative Synthesis

This protocol describes a standard laboratory procedure for the mono-Boc protection of 3,4-diaminopyridine.

Materials:

-

3,4-Diaminopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-diaminopyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add triethylamine (1.1 eq) to the solution.

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.0-1.2 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred solution of 3,4-diaminopyridine at 0 °C (ice bath). The slow addition is crucial to maximize the yield of the mono-protected product and minimize the formation of the di-protected byproduct.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired tert-butyl (3-aminopyridin-4-yl)carbamate.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous THF is important as Boc₂O can react with water.

-

Triethylamine: This base is added to neutralize the tert-butoxycarbonyloxy anion formed during the reaction, driving the equilibrium towards the product.

-

Controlled Addition of Boc₂O: Dropwise addition at low temperature helps to control the exothermicity of the reaction and improves the selectivity for mono-protection.

-

Aqueous Work-up: The washing steps with NaHCO₃ and brine are essential to remove any unreacted starting materials, byproducts, and the triethylammonium salt.

-

Chromatographic Purification: Due to the potential for the formation of di-Boc-protected and unreacted starting material, column chromatography is the most effective method for obtaining the pure mono-protected product.

Analytical Characterization and Validation

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized tert-butyl (3-aminopyridin-4-yl)carbamate. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (in CDCl₃, 400 MHz):

-

Boc Group: A sharp singlet at approximately 1.5 ppm, integrating to 9 protons (-C(CH₃)₃).

-

Pyridine Protons: A set of aromatic protons between 7.0 and 8.5 ppm. The proton at the 2-position is expected to be the most downfield, followed by the proton at the 6-position, and then the proton at the 5-position.

-

Amine Protons: Two broad singlets corresponding to the NH of the carbamate and the NH₂ of the free amine. The exact chemical shifts of these protons are dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features (in CDCl₃, 100 MHz):

-

Boc Group: Two signals around 80 ppm (-C(CH₃)₃) and 28 ppm (-C(CH₃)₃). A signal for the carbonyl carbon of the carbamate is expected around 153-155 ppm.

-

Pyridine Carbons: Five distinct signals in the aromatic region (approximately 110-150 ppm), with the carbons attached to the nitrogen atoms being the most deshielded.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Expected Mass Spectrum (Electrospray Ionization - ESI+):

-

Molecular Ion Peak [M+H]⁺: A prominent peak at m/z 210.12, corresponding to the protonated molecule.

-

Fragmentation: A characteristic loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da) may be observed.

Applications in Medicinal Chemistry and Drug Development

tert-Butyl (3-aminopyridin-4-yl)carbamate is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies. The strategic placement of the two amino groups allows for the construction of complex molecular architectures.

4.1. Role as a Key Building Block

The free primary amine at the 3-position can serve as a nucleophile in various reactions, including:

-

Amide bond formation: Coupling with carboxylic acids to introduce diverse side chains.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

-

Urea and thiourea formation: Reaction with isocyanates and isothiocyanates.

-

Reductive amination: Reaction with aldehydes and ketones.

The Boc-protected amine at the 4-position remains unreactive during these transformations. In a subsequent step, the Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the 4-amino group, which can then be further functionalized.

4.2. Utility in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The 3,4-diaminopyridine scaffold is a common motif in these inhibitors. tert-Butyl (3-aminopyridin-4-yl)carbamate provides a convenient entry point for the synthesis of such molecules. The free 3-amino group can be used to build out one part of the inhibitor, while the latent 4-amino group can be deprotected and used to attach another pharmacophoric element.

Conclusion

tert-Butyl (3-aminopyridin-4-yl)carbamate is a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its well-defined structure and differential reactivity provide a robust platform for the efficient construction of complex molecules, particularly in the realm of targeted therapeutics. The synthetic and analytical methodologies outlined in this guide serve as a practical resource for researchers engaged in the design and development of novel pharmaceutical agents.

References

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Various Patents citing the use of aminopyridine derivatives in drug synthesis. (e.g.

A Technical Guide to the Spectroscopic Characterization of tert-Butyl (3-aminopyridin-4-yl)carbamate

This guide provides an in-depth analysis of the spectroscopic data for tert-Butyl (3-aminopyridin-4-yl)carbamate, a key intermediate in pharmaceutical synthesis. The following sections detail the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering researchers and drug development professionals a comprehensive reference for the characterization of this compound.

Introduction

tert-Butyl (3-aminopyridin-4-yl)carbamate (Molecular Formula: C₁₀H₁₅N₃O₂, Molecular Weight: 209.25 g/mol ) is a bifunctional molecule containing a pyridine ring substituted with a primary amine and a Boc-protected amine.[1] This structure makes it a valuable building block in the synthesis of complex heterocyclic compounds, particularly in the development of kinase inhibitors and other therapeutic agents. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and stability, ensuring the reliability of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.

This document serves as a practical guide to the multi-faceted spectroscopic analysis of this compound, emphasizing the synergy between different analytical techniques to build a complete and unambiguous structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For tert-Butyl (3-aminopyridin-4-yl)carbamate, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the pyridine ring, the amino groups, and the tert-butyl protecting group.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

The following table summarizes the predicted ¹H NMR spectral data for tert-Butyl (3-aminopyridin-4-yl)carbamate, based on analysis of similar structures and computational studies.[2][3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | s | 1H | H-2 (Pyridine) |

| ~7.80 | d | 1H | H-6 (Pyridine) |

| ~6.85 | d | 1H | H-5 (Pyridine) |

| ~7.50 | s (br) | 1H | NH (Carbamate) |

| ~4.50 | s (br) | 2H | NH₂ (Amino) |

| 1.45 | s | 9H | C(CH₃)₃ (Boc) |

Note: Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS).

-

Aromatic Region (6.5-8.5 ppm): The three protons on the pyridine ring are expected to appear in this region. The proton at the 2-position (H-2), being adjacent to the nitrogen and between two substituents, is predicted to be a singlet and the most downfield. The protons at the 6 and 5-positions (H-6 and H-5) will likely appear as doublets due to coupling with each other.

-

Amine and Amide Protons (Variable): The chemical shifts of the NH and NH₂ protons are highly dependent on the solvent, concentration, and temperature, and they often appear as broad singlets. The carbamate NH proton is typically more downfield than the primary amine protons.

-

Aliphatic Region (0.5-2.0 ppm): The nine equivalent protons of the tert-butyl group of the Boc protecting group will give rise to a sharp singlet at approximately 1.45 ppm. The integration of this signal (9H) is a key diagnostic feature.

-

Sample Preparation: Dissolve 5-10 mg of tert-Butyl (3-aminopyridin-4-yl)carbamate in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule.

The following table summarizes the predicted ¹³C NMR spectral data.[2][4]

| Chemical Shift (δ, ppm) | Assignment |

| ~153.5 | C=O (Carbamate) |

| ~148.0 | C-4 (Pyridine) |

| ~145.5 | C-2 (Pyridine) |

| ~140.0 | C-6 (Pyridine) |

| ~125.0 | C-3 (Pyridine) |

| ~110.0 | C-5 (Pyridine) |

| ~80.0 | C (CH₃)₃ (Boc) |

| ~28.5 | C(C H₃)₃ (Boc) |

-

Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to be the most downfield signal, typically around 153 ppm.

-

Pyridine Carbons: The five carbons of the pyridine ring will have distinct chemical shifts. The carbons directly attached to nitrogen (C-2 and C-6) and those bearing substituents (C-3 and C-4) will have characteristic shifts.

-

Boc Group Carbons: The quaternary carbon of the tert-butyl group will appear around 80 ppm, while the three equivalent methyl carbons will give a strong signal around 28.5 ppm.

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

| m/z Value | Assignment |

| 210.1 | [M+H]⁺ (Protonated Molecule) |

| 154.1 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 109.1 | [M - Boc + H]⁺ (Loss of Boc group) |

| 57.1 | [C₄H₉]⁺ (tert-butyl cation) |

Note: The exact m/z values may vary slightly depending on the instrument and ionization method.

-

Molecular Ion Peak: In electrospray ionization (ESI), the most common ionization technique for this type of molecule, the protonated molecule [M+H]⁺ is expected to be the base peak, confirming the molecular weight of 209.25 g/mol .

-

Fragmentation Pattern: A characteristic fragmentation pattern for Boc-protected amines is the loss of the Boc group as isobutylene (56 Da) and carbon dioxide (44 Da), or the entire Boc group (100 Da). The observation of a peak at m/z 109.1, corresponding to the 3,4-diaminopyridine cation, would be a strong indicator of the core structure. The tert-butyl cation at m/z 57.1 is also a common fragment.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (LC-MS) with an ESI source.

-

Data Acquisition: Inject a small volume of the sample solution. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretch (asymmetric and symmetric of NH₂) |

| 3250-3100 | Medium | N-H stretch (Carbamate) |

| 2980-2960 | Medium | C-H stretch (asymmetric of CH₃) |

| 1710-1680 | Strong | C=O stretch (Carbamate) |

| 1620-1580 | Medium | N-H bend (NH₂) and C=C/C=N stretch (Pyridine) |

| 1540-1510 | Medium | N-H bend and C-N stretch (Amide II) |

| 1250, 1160 | Strong | C-O stretch and C-N stretch (Carbamate) |

-

N-H Stretching Region: The presence of both a primary amine and a secondary amide (carbamate) will result in multiple absorption bands in the 3500-3100 cm⁻¹ region. The two distinct peaks for the NH₂ group are a key diagnostic feature.

-

Carbonyl Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group in the Boc protecting group.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, including those of the pyridine ring, which can be used for confirmation by comparison with a reference spectrum.

-

Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Scan: Lower the anvil to press the sample against the crystal and collect the sample spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands.

Caption: Logical workflow for structural confirmation.

Conclusion

The comprehensive spectroscopic analysis of tert-Butyl (3-aminopyridin-4-yl)carbamate, employing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle, and together they provide an unambiguous characterization of this important synthetic intermediate. The data and protocols presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, ensuring the quality and integrity of their synthetic endeavors.

References

- Supporting Information for an article on tert-butyl carbamates. Royal Society of Chemistry.

-

ResearchGate. Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. [Link]

-

PubChem. tert-Butyl (4-aminophenyl)carbamate. [Link]

-

NIST WebBook. tert-Butyl carbamate. [Link]

Sources

An In-Depth Technical Guide to the 1H NMR Spectrum of tert-Butyl (3-aminopyridin-4-yl)carbamate

Foreword: The Structural Elucidation Imperative

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. Among the arsenal of analytical techniques available to the contemporary scientist, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a uniquely powerful tool. It provides a high-resolution glimpse into the electronic environment of individual protons within a molecule, revealing intricate details of connectivity and stereochemistry. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the ¹H NMR spectrum of a key synthetic intermediate: tert-Butyl (3-aminopyridin-4-yl)carbamate. The causality behind experimental choices, the inherent self-validation of the described protocols, and a foundation in authoritative references are the pillars of this document, ensuring a narrative of both technical accuracy and field-proven insight.

Molecular Architecture and its Spectroscopic Implications

Tert-Butyl (3-aminopyridin-4-yl)carbamate (CAS 183311-28-6) is a disubstituted pyridine derivative featuring two key functional groups that profoundly influence its ¹H NMR spectrum: a primary amine (-NH₂) at the 3-position and a tert-butoxycarbonyl (Boc)-protected amine (-NHBoc) at the 4-position.

Figure 1. Molecular Structure of tert-Butyl (3-aminopyridin-4-yl)carbamate.

The electronic nature of these substituents dictates the chemical shifts of the pyridine ring protons. The amino group is a strong electron-donating group, which tends to shield the ortho and para protons, shifting their signals upfield (to lower ppm values). Conversely, the Boc-protected amino group is electron-withdrawing, deshielding adjacent protons and shifting their signals downfield (to higher ppm values). The interplay of these opposing electronic effects, combined with through-bond and through-space interactions, results in a distinct and interpretable ¹H NMR spectrum.

Analysis of the ¹H NMR Spectrum

While a publicly available, definitively assigned spectrum for this specific compound is not readily found in the primary literature at the time of this writing, we can predict the spectrum with a high degree of confidence based on established principles of NMR spectroscopy and data from closely related analogs. The anticipated ¹H NMR spectrum, when acquired in a common deuterated solvent such as DMSO-d₆, would exhibit the following key features:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 | ~7.8 - 8.0 | d | 1H | ~5.0 |

| H-6 | ~7.6 - 7.8 | s | 1H | - |

| H-5 | ~6.8 - 7.0 | d | 1H | ~5.0 |

| NH (Carbamate) | ~8.5 - 9.0 | s | 1H | - |

| NH₂ (Amine) | ~5.0 - 5.5 | s (broad) | 2H | - |

| tert-Butyl | ~1.4 - 1.5 | s | 9H | - |

Rationale for Assignments:

-

Pyridine Protons (H-2, H-5, H-6): The protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns. H-2, being ortho to the electronegative nitrogen atom and influenced by the adjacent amino group, is expected to be the most downfield of the ring protons. H-6, also ortho to the ring nitrogen but further from the substituents, will appear at a slightly lower chemical shift. H-5, positioned ortho to the electron-donating amino group, is anticipated to be the most upfield of the aromatic protons. The coupling between the adjacent H-2 and H-5 protons should result in a doublet for each, with a typical ortho-coupling constant of approximately 5.0 Hz. The H-6 proton, lacking an adjacent proton, would appear as a singlet.

-

Amine and Carbamate Protons (NH and NH₂): The chemical shifts of N-H protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, the carbamate NH proton is expected to be a sharp singlet in the downfield region (~8.5 - 9.0 ppm). The primary amine (NH₂) protons typically appear as a broad singlet further upfield (~5.0 - 5.5 ppm). The broadness is a result of quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet in the upfield aliphatic region of the spectrum (~1.4 - 1.5 ppm). This signal is often used as a convenient internal reference for integration.

Experimental Protocol for ¹H NMR Data Acquisition

The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol provides a robust framework for obtaining a publication-quality spectrum.

Sample Preparation

-

Analyte Purity: Ensure the tert-Butyl (3-aminopyridin-4-yl)carbamate sample is of high purity, as impurities will introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its excellent dissolving power for polar molecules and its high boiling point, which minimizes evaporation. Chloroform-d (CDCl₃) can also be used, though the chemical shifts of the N-H protons will be more variable.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. To ensure homogeneity of the magnetic field, the sample height in the tube should be at least 4 cm.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is the standard internal reference (0 ppm). However, for routine analysis, the residual solvent peak of DMSO-d₆ (at ~2.50 ppm) can be used for calibration.

Figure 2. Workflow for ¹H NMR Sample Preparation.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

| Parameter | Value | Rationale |

| Spectrometer Frequency | 400 MHz | Provides good signal dispersion. |

| Pulse Sequence | zg30 | A standard 30-degree pulse sequence for quantitative measurements. |

| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise with the recommended sample concentration. |

| Relaxation Delay (D1) | 5 seconds | Allows for full relaxation of protons, ensuring accurate integration. |

| Acquisition Time (AQ) | 4 seconds | Provides adequate digital resolution. |

| Spectral Width (SW) | 16 ppm | Covers the full range of expected proton chemical shifts. |

| Temperature | 298 K | Standard room temperature analysis. |

Data Processing and Interpretation

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

-

Referencing: The spectrum is referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm) or TMS (0 ppm).

-

Peak Picking and Integration: All significant peaks are identified, and their integrals are calculated. The integral of the tert-butyl singlet can be set to 9H, and all other integrals are normalized relative to this value.

-

Coupling Constant Measurement: The splitting patterns of the pyridine protons are analyzed to determine the J-coupling constants.

Conclusion: A Cornerstone of Characterization

The ¹H NMR spectrum of tert-Butyl (3-aminopyridin-4-yl)carbamate provides a wealth of structural information that is indispensable for its unambiguous characterization. By understanding the influence of the molecule's functional groups on proton chemical shifts and coupling constants, and by adhering to rigorous experimental protocols, researchers can confidently verify the identity and purity of this important synthetic intermediate. This guide serves as a comprehensive resource for scientists and professionals in the pharmaceutical industry, empowering them with the knowledge to effectively utilize ¹H NMR spectroscopy in their drug discovery and development endeavors.

References

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Key characteristics of Boc-protected diaminopyridines

An In-depth Technical Guide to the Core Characteristics of Boc-Protected Diaminopyridines

Abstract

The diaminopyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents. The successful synthesis and functionalization of these molecules, however, are critically dependent on strategic chemical protection of their nucleophilic amino groups. The tert-butyloxycarbonyl (Boc) group stands out as a premier choice for this purpose, offering a unique combination of stability, reactivity-directing capabilities, and facile, selective cleavage. This guide provides an in-depth exploration of the synthesis, key chemical properties, and strategic applications of Boc-protected diaminopyridines, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Strategic Imperative for Amine Protection in Diaminopyridine Chemistry

Diaminopyridines are foundational building blocks in drug discovery, notably in the development of kinase inhibitors and anti-infective agents.[1][2][3] Their utility stems from the two amino groups, which provide key hydrogen bonding interactions with biological targets and offer versatile handles for synthetic elaboration. However, this inherent reactivity presents a significant challenge in multi-step syntheses; unprotected amines can engage in unwanted side reactions, leading to low yields and complex product mixtures.

The temporary masking of these amines with a protecting group is therefore essential. The ideal protecting group should be easy to install, robust enough to withstand a range of subsequent reaction conditions, and removable under mild conditions that do not compromise the integrity of the final molecule.[4][5] The tert-butyloxycarbonyl (Boc) group fulfills these criteria exceptionally well, making it one of the most indispensable tools in modern organic synthesis.[4][5][6] This guide will dissect the core characteristics that make the Boc group uniquely suited for manipulating diaminopyridine scaffolds.

Synthesis and Selective Protection of Diaminopyridines

The primary challenge in protecting diaminopyridines lies in achieving selectivity between the two amino groups, which may have different nucleophilicities depending on their position on the pyridine ring. The standard method for introducing the Boc group involves the use of di-tert-butyl dicarbonate (Boc₂O).[6][7][8]

The choice of base and solvent is critical for optimizing the reaction. While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (TEA) is common to neutralize the acidic byproduct.[7] For less reactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) is often employed to accelerate the reaction.[9][10] DMAP functions by reacting with Boc₂O to form a more reactive intermediate, though its use can sometimes promote the formation of di-protected byproducts if not carefully controlled.[10][11]

Experimental Protocol: General N-Boc Protection of a Diaminopyridine

-

Dissolution: Dissolve the diaminopyridine substrate (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM), ~0.5 M).

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq for mono-protection, 2.2-2.5 eq for di-protection). If required, add triethylamine (1.5 eq) and/or a catalytic amount of DMAP (0.05 eq).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 6-12 hours.[8]

-

Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution followed by brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure N-Boc-protected diaminopyridine.

Data Presentation: Representative Boc Protection Conditions

| Diaminopyridine Isomer | Reagents | Solvent | Temp. | Time (h) | Yield (%) | Reference |

| 2-Aminopyridine | (Boc)₂O, TEA, EDCI, HOBT | DCM | RT | 1 | 85% | [12][13] |

| 4-Aminopyridine | (Boc)₂O | Acetonitrile | RT | 3 | >95% | [3] |

| Polyamines (Selective) | t-BuOCO₂Ph | CH₂Cl₂ or DMF | - | - | - | [7] |

Note: Yields are highly substrate-dependent. The method cited for 2-aminopyridine uses coupling agents to improve yield and selectivity, addressing common difficulties.[12][13]

Caption: General workflow for the N-Boc protection of diaminopyridines.

Core Chemical Characteristics and Directed Reactivity

The Boc group is more than a simple placeholder; it profoundly influences the chemical behavior of the diaminopyridine scaffold.

-

Orthogonal Stability: The Boc group is exceptionally stable under a wide array of non-acidic conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation.[5] This stability allows for an orthogonal protection strategy, where other protecting groups sensitive to these conditions (like the base-labile Fmoc group) can be selectively removed in the presence of a Boc group.[4]

-

Directed ortho-Metalation (DoM): Perhaps the most powerful characteristic of the N-Boc-aminopyridine moiety is its ability to function as a potent Directed Metalation Group (DMG).[14][15] This reaction enables the regioselective functionalization of the pyridine ring at the position ortho to the protected amine, a transformation that is difficult to achieve through classical electrophilic aromatic substitution.[15] The mechanism involves coordination of a strong organolithium base (e.g., n-BuLi or t-BuLi) to the Lewis basic carbonyl oxygen of the Boc group. This brings the base into close proximity to the ortho-proton, facilitating its abstraction to form a stable aryllithium intermediate.[15][16] This intermediate can then be quenched with a wide variety of electrophiles to install new functional groups with high precision.

Caption: The Directed ortho-Metalation (DoM) workflow.

Spectroscopic Characterization

The presence of the Boc group gives rise to highly characteristic signals in NMR and IR spectroscopy, making reaction monitoring and product characterization straightforward.

| Spectroscopic Data | Characteristic Signal | Chemical Shift / Wavenumber | Notes |

| ¹H NMR | tert-butyl protons | ~1.5 ppm (singlet, 9H) | A strong, clean singlet indicative of the nine equivalent protons.[13][17] |

| ¹³C NMR | tert-butyl quaternary C | ~80 ppm | The carbon atom attached to the three methyl groups.[17] |

| tert-butyl methyl C | ~28 ppm | The three equivalent methyl carbons.[17] | |

| Carbamate C=O | ~153 ppm | The carbonyl carbon of the Boc group.[17] | |

| FT-IR | Carbamate C=O stretch | ~1700 cm⁻¹ | A very strong and sharp absorption band.[18] |

Boc Deprotection: Regenerating the Amine

The hallmark of the Boc group is its facile removal under acidic conditions.[9][19] This acid-lability is central to its utility, allowing the amine to be unmasked at the desired stage of a synthesis.

The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in an inert solvent like DCM, or hydrochloric acid (HCl) in methanol or dioxane.[6][7][20] The mechanism proceeds via protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[20][21]

A critical consideration during deprotection is the fate of the electrophilic tert-butyl cation. It can potentially alkylate other nucleophilic sites within the molecule (e.g., thiols, electron-rich aromatic rings), leading to undesirable byproducts.[21][22] To prevent this, "scavengers" such as anisole, thioanisole, or triethylsilane are often added to the reaction mixture to trap the cation.[9]

Experimental Protocol: Standard Boc Deprotection

-

Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in DCM (~0.2 M). If the substrate contains sensitive functional groups, add a scavenger like anisole (2-5 eq).

-

Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 eq, often used as a 25-50% solution in DCM).

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor for the consumption of starting material by TLC or LC-MS.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as a TFA salt. It can be used directly or neutralized by partitioning between an organic solvent and a mild aqueous base (e.g., NaHCO₃) to obtain the free amine.

Caption: Boc deprotection workflow, highlighting the role of scavengers.

For highly acid-sensitive substrates, milder Lewis acids like ZnBr₂ or AlCl₃ can be employed for selective deprotection.[7][9]

Applications in Medicinal Chemistry and Synthesis

Boc-protected diaminopyridines are not merely synthetic intermediates; they are enabling tools that accelerate drug discovery.[23] They serve as versatile building blocks for constructing libraries of complex molecules for biological screening.[][25][]

-

Scaffolds for Biologically Active Molecules: The functionalized diaminopyridine core, often accessed via DoM of a Boc-protected precursor, is central to many pharmaceuticals. For example, N-alkylated 4-aminopyridines, synthesized from a Boc-protected intermediate, have demonstrated significant antifungal and antiprotozoal activity.[3] The broader class of diaminopyrimidines serves as the basis for potent antibacterial drugs like trimethoprim, which function by inhibiting dihydrofolate reductase.[2]

-

Enabling Combinatorial Chemistry: The ability to selectively protect one amine, functionalize the molecule elsewhere (e.g., on the ring via DoM or at the other amine), and then deprotect, is the cornerstone of combinatorial library synthesis. This allows for the rapid generation of hundreds or thousands of analogues around a core scaffold, a critical process for identifying lead compounds in drug discovery.[25]

Conclusion

Boc-protected diaminopyridines represent a class of chemical intermediates of paramount importance. The Boc group imparts a unique set of characteristics that chemists can exploit to great advantage: robust stability that allows for orthogonal synthetic strategies, a powerful directing effect for regioselective C-H functionalization, and clean, facile removal under mild acidic conditions. Mastering the chemistry of these building blocks is essential for any scientist or researcher aiming to design and synthesize the next generation of complex, biologically active molecules.

References

- The Indispensable Role of the Boc Protecting Group in Organic Chemistry: A Technical Guide. Benchchem.

- BOC Protection and Deprotection. J&K Scientific LLC.

- tert-Butyloxycarbonyl protecting group. Wikipedia.

- Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. NINGBO INNO PHARMCHEM CO.,LTD.

- Adding Boc Group Mechanism | Organic Chemistry. YouTube.

- Lipid-soluble diaminopyrimidine inhibitors of dihydrofol

- Amine Protection / Deprotection. Fisher Scientific.

- CN102936220A - BOC protection method for aminopyridine.

- CN102936220B - BOC protection method for aminopyridine.

- Basis of selectivity of antibacterial diaminopyrimidines. PubMed.

- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- BOC deprotection. Hebei Boze Chemical Co.,Ltd.

- Terminology of Antibody Drug for Boc Deprotection. GenScript.

- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH.

- ortho metal

- The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD.

- Boc Protection Mechanism (Boc2O + Base + DMAP). Common Organic Chemistry.

- Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphon

- Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. NIH.

- Directed ortho metal

- Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry.

- Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Semantic Scholar.

- A Comparative Guide to Boc Protection Methodologies in Chemical Synthesis. Benchchem.

- Building Blocks in Custom Synthesis for Drug Discovery. BOC Sciences.

- BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery. BioSpace.

- Building Block Synthesis for R&D. BOC Sciences.

Sources

- 1. Lipid-soluble diaminopyrimidine inhibitors of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Basis of selectivity of antibacterial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. jk-sci.com [jk-sci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. commonorganicchemistry.com [commonorganicchemistry.com]

- 11. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 12. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 13. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 16. Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements | Semantic Scholar [semanticscholar.org]

- 17. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. m.youtube.com [m.youtube.com]

- 20. genscript.com [genscript.com]

- 21. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 22. BOC deprotection [ms.bzchemicals.com]

- 23. nbinno.com [nbinno.com]

- 25. BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery - BioSpace [biospace.com]

An In-depth Technical Guide to tert-Butyl (3-aminopyridin-4-yl)carbamate: A Strategic Building Block in Medicinal Chemistry

<

Abstract